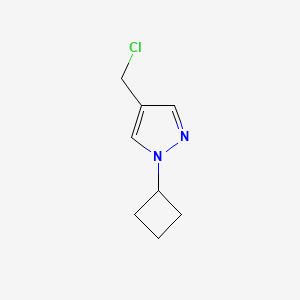
4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium(II) Complexes and Catalysis
Palladium(II) complexes of pyrazolated thio/selenoethers have been synthesized, with 4-bromo-1-(2-chloroethyl)-1H-pyrazole playing a crucial role in their formation. These complexes exhibit efficiency as pre-catalysts for Suzuki-Miyaura coupling reactions, with yields up to 96% within 2 hours. Moreover, they serve as single source precursors for the synthesis of Pd4Se and PdSe nano-particles, demonstrating their utility in nano-materials science and catalysis (Sharma et al., 2013).
Luminescent Binuclear Platinum Complexes
A series of luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes have been developed, which demonstrate varied photophysical properties correlated with their Pt-Pt separation distances. These complexes highlight the role of pyrazole derivatives in the synthesis of compounds with potential applications in light-emitting devices and sensors (Ma et al., 2005).
Arylation of Pyrazoles
The synthesis of 4-arylated pyrazoles, previously challenging via direct arylation, has been achieved using a chloro group at C5 of pyrazoles as a temporary protection. This method allows for the selective access to 4-arylated pyrazoles with complete regioselectivity and high yields, demonstrating the versatility of chloromethyl-pyrazole derivatives in organic synthesis (Yan et al., 2012).
Synthesis and Antiviral Activities
Pyrazole derivatives, including those synthesized from chloromethylated precursors, have shown promising antiviral activities. For instance, certain pyrazole compounds have demonstrated significant inactivation effects against Tobacco Mosaic Virus (TMV), showcasing their potential in the development of new antiviral agents (Ouyang et al., 2008).
N-Alkylation Methods
4-Chloromethylpyrazoles have been utilized for the N-alkylation of amides, carbamates, ureas, and azoles under neutral conditions. This process provides a convenient method for introducing a 4-pyrazolylmethyl group into molecules, which is crucial for the synthesis of compounds with various functional groups and weak nucleophilic character (Ballesteros Paloma & Perez, 2003).
Mecanismo De Acción
Target of Action
Chloromethyl groups in other compounds have been found to interact with various biological targets. For instance, chloromethyl groups in certain compounds can inhibit the replication of some viruses by interacting with their RNA polymerase .
Mode of Action
The chloromethyl group in a molecule can potentially undergo nucleophilic substitution reactions, where a nucleophile (a molecule that donates an electron pair) replaces the chlorine atom . This could potentially lead to the formation of covalent bonds with biological targets, altering their function.
Biochemical Pathways
The exact biochemical pathways that “4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole” might affect are unknown without specific study. Molecules with similar structures could potentially interfere with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Propiedades
IUPAC Name |
4-(chloromethyl)-1-cyclobutylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-4-7-5-10-11(6-7)8-2-1-3-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZUEPHXJSFYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577504.png)

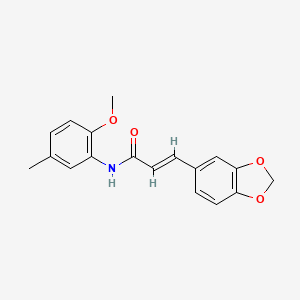
![N-[2-[3-[(3-Fluorophenyl)sulfonylamino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2577509.png)
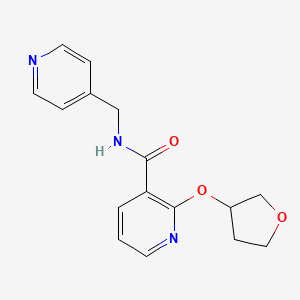
![3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B2577512.png)
![(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577513.png)
![3-methoxy-N-methyl-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2577517.png)
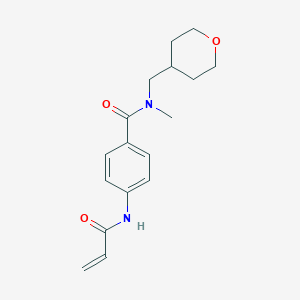
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2577520.png)
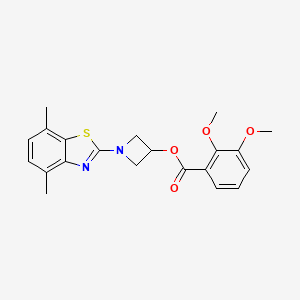
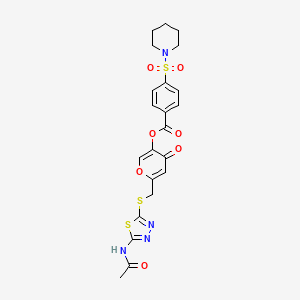
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2577524.png)
![Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2577525.png)
